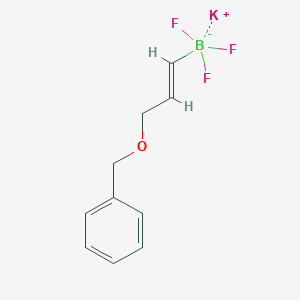
POtassium (E)-3-(benzyloxy)prop-1-enyltrifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (E)-3-(benzyloxy)prop-1-enyltrifluoroborate (KBP) is a novel organofluorine compound that has recently been gaining attention in the scientific community for its potential applications in organic synthesis and medicinal chemistry. KBP has been used in a variety of reactions, including aldol condensations, Michael additions, and Suzuki cross-couplings. It has also been used to synthesize a variety of biologically active compounds, including anti-cancer agents, antibiotics, and anti-inflammatory agents.
作用機序
POtassium (E)-3-(benzyloxy)prop-1-enyltrifluoroborate acts as a nucleophilic fluorinating agent, which means that it can react with other molecules to form covalent bonds. In particular, this compound can react with carbon-carbon double bonds to form carbon-fluorine bonds, which can then be used to synthesize a variety of biologically active compounds.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, this compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria. In addition, this compound has been shown to have anti-oxidant and anti-aging properties, which may be beneficial for overall health and longevity.
実験室実験の利点と制限
POtassium (E)-3-(benzyloxy)prop-1-enyltrifluoroborate has several advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is that it is a relatively inexpensive and readily available reagent. Furthermore, this compound is a relatively stable compound, which makes it suitable for use in a variety of reactions. However, this compound is also a highly reactive compound, which can make it difficult to handle and store. In addition, this compound can be toxic if not handled properly.
将来の方向性
There are several potential future directions for the use of POtassium (E)-3-(benzyloxy)prop-1-enyltrifluoroborate in scientific research. One potential direction is the development of more efficient and cost-effective methods for the synthesis of this compound. Additionally, more research is needed to further explore the biochemical and physiological effects of this compound, as well as its potential applications in organic synthesis, medicinal chemistry, and biochemistry. Finally, further research is needed to explore the potential uses of this compound in the development of new drugs and therapies.
合成法
POtassium (E)-3-(benzyloxy)prop-1-enyltrifluoroborate can be synthesized using a two-step process involving the reaction of potassium trifluoroborates with benzyloxyprop-1-ene. In the first step, the potassium trifluoroborate is reacted with benzyloxyprop-1-ene in the presence of a base, such as potassium carbonate, to form the this compound. In the second step, the this compound is reacted with a strong acid, such as hydrochloric acid, to form the desired product.
科学的研究の応用
POtassium (E)-3-(benzyloxy)prop-1-enyltrifluoroborate has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, this compound has been used in a variety of reactions, including aldol condensations, Michael additions, and Suzuki cross-couplings. In medicinal chemistry, this compound has been used to synthesize a variety of biologically active compounds, including anti-cancer agents, antibiotics, and anti-inflammatory agents. In biochemistry, this compound has been used to study the structure and function of proteins, enzymes, and other biomolecules.
特性
IUPAC Name |
potassium;trifluoro-[(E)-3-phenylmethoxyprop-1-enyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BF3O.K/c12-11(13,14)7-4-8-15-9-10-5-2-1-3-6-10;/h1-7H,8-9H2;/q-1;+1/b7-4+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIUOQSJMWLSBJ-KQGICBIGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C=CCOCC1=CC=CC=C1)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](/C=C/COCC1=CC=CC=C1)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BF3KO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2914880.png)
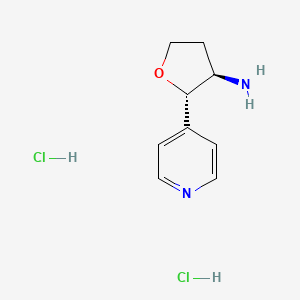

![N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide](/img/structure/B2914883.png)

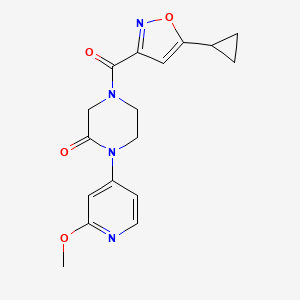
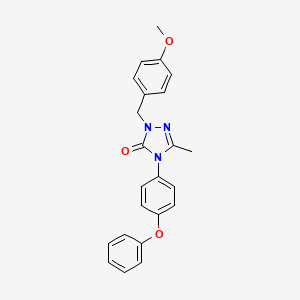
![Spiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2914892.png)
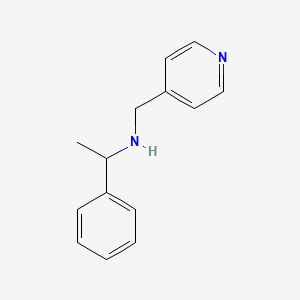
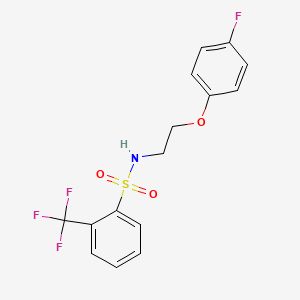
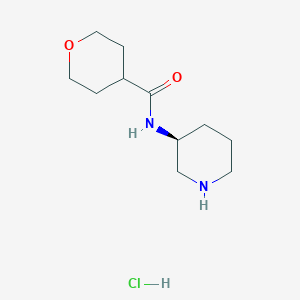
![1-{4-[(diethylamino)sulfonyl]phenyl}-N-(3-fluoro-4-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2914901.png)

![N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2914903.png)